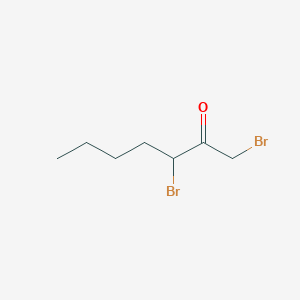

1,3-Dibromoheptan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1577-30-6 |

|---|---|

Molecular Formula |

C7H12Br2O |

Molecular Weight |

271.98 g/mol |

IUPAC Name |

1,3-dibromoheptan-2-one |

InChI |

InChI=1S/C7H12Br2O/c1-2-3-4-6(9)7(10)5-8/h6H,2-5H2,1H3 |

InChI Key |

YETSHVBKKHGEKV-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)CBr)Br |

Canonical SMILES |

CCCCC(C(=O)CBr)Br |

Synonyms |

1,3-Dibromo-2-heptanone |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dibromoheptan 2 One and Analogous α,α Dibromoketones

Direct Halogenation of Heptan-2-one

The most straightforward approach to synthesizing 1,3-dibromoheptan-2-one is the direct bromination of its parent ketone, heptan-2-one. This transformation relies on the principles of electrophilic substitution at the α-carbon atoms adjacent to the carbonyl group.

Electrophilic Bromination Mechanisms

The acid-catalyzed halogenation of ketones like heptan-2-one proceeds through a well-established mechanism involving an enol intermediate. libretexts.org The reaction is not a direct attack on the ketone itself but on its more nucleophilic tautomer, the enol.

The mechanism unfolds in several key steps:

Protonation of the Carbonyl: An acid catalyst, such as H₂SO₄ or HBr, protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. masterorganicchemistry.com

Enol Formation: A base (which can be a solvent molecule or the conjugate base of the acid catalyst) removes an α-hydrogen. This step, the formation of the enol, is typically the rate-determining step of the reaction. libretexts.org The electrons from the C-H bond shift to form a C=C double bond, and the electrons from the C=O π-bond move to the protonated oxygen, neutralizing it.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (e.g., Br₂). masterorganicchemistry.com This forms a new C-Br bond at the α-position and creates a resonance-stabilized oxonium ion. libretexts.org

Deprotonation: A weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst, yielding the α-bromoketone. masterorganicchemistry.com

To achieve dibromination, as in the formation of this compound, the process is repeated. After the first bromine is introduced, a second enolization occurs at the other α-carbon (the methyl group), followed by a second electrophilic attack by bromine.

Optimization of Reaction Conditions and Reagent Selection

Controlling the outcome of ketone bromination to selectively produce mono- or di-substituted products is a significant challenge. However, careful optimization of the reaction conditions and judicious selection of reagents can steer the reaction toward the desired product. sci-int.comnih.gov

Key factors influencing the reaction include the choice of brominating agent, the catalyst, the solvent, and the stoichiometry of the reactants. sci-int.comresearchgate.net While molecular bromine (Br₂) is a common and cost-effective reagent, others like N-bromosuccinimide (NBS) are also frequently used, sometimes in combination with radical initiators or acid catalysts. sci-int.comlnu.edu.cn

Sulfuric acid has been shown to be an effective and regioselective catalyst for the α-bromination of ketones. sci-int.com Research has demonstrated that the degree of bromination can be controlled by the amount of H₂SO₄ used. For instance, using 0.2 equivalents of H₂SO₄ can lead exclusively to the mono-bromo product, whereas increasing the amount to 0.6 equivalents can yield the dibromo product as the sole outcome. sci-int.com Similarly, when using NBS as the brominating agent, adjusting the molar equivalents of the reactants allows for the selective synthesis of either mono- or dibrominated products. nih.govnih.gov

The following table summarizes findings on the optimization of bromination for various ketones, which can be extrapolated to the synthesis of this compound.

| Starting Ketone | Brominating Agent (Equivalents) | Catalyst/Mediator (Equivalents) | Solvent | Temperature (°C) | Time | Product (Yield) | Citation |

|---|---|---|---|---|---|---|---|

| Acetophenone | Br₂ | H₂SO₄ (0.2) | - | - | - | α-bromoacetophenone | sci-int.com |

| Acetophenone | Br₂ | H₂SO₄ (0.6) | - | - | - | α,α-dibromoacetophenone | sci-int.com |

| α,β-Unsaturated Ketone (1a) | NBS (1.0) | SeO₂ (0.5), PTSA (0.5) | Toluene | 50 | 30 min | Monobrominated (86%) | nih.gov |

| α,β-Unsaturated Ketone (1a) | NBS (2.0) | SeO₂ (1.0), PTSA (1.0) | Toluene | 80 | 2 h | Dibrominated (87%) | nih.gov |

| Secondary Alcohol (1a) | HBr (1.2) | H₂O₂ (10) | CH₃CN | 65-70 | 0.6-10 h | Monobromo ketone (High Yield) | rsc.org |

| Secondary Alcohol (1a) | HBr (6) | H₂O₂ (15) | CH₃CN | 65-70 | 10 h | Dibromo ketone (90%) | rsc.org |

Indirect Synthetic Routes via Precursor Modification

Besides direct halogenation, this compound and related compounds can be synthesized by modifying precursors that already contain a portion of the desired structure.

From Unsaturated Heptanone Precursors

α,β-Unsaturated ketones serve as versatile precursors for the synthesis of dibromoketones. nih.govresearchgate.net For example, starting with a hept-3-en-2-one (B7820677) derivative, addition of bromine across the double bond can lead to a dibrominated ketone.

An environmentally benign method uses ammonium (B1175870) bromide as the bromine source and ceric ammonium nitrate (B79036) (CAN) as a single-electron oxidant. researchgate.net This radical-based reaction can be performed at room temperature in acetonitrile (B52724) or even under aqueous moist conditions by grinding, affording α,β-dibromoketones in good yields. researchgate.netresearchgate.net

Another efficient protocol involves the bromination of α,β-unsaturated ketones using NBS, mediated by selenium dioxide (SeO₂) in the presence of p-toluenesulfonic acid (PTSA). nih.govnih.gov This method is notable for its simplicity and the use of readily available reagents. By carefully adjusting the reaction conditions and the molar equivalents of the reactants, it is possible to selectively produce either mono- or dibrominated products in high yields. nih.govacs.org

Conversion from other Heptane (B126788) Derivatives

Other heptane derivatives can also be chemically transformed into the target molecule. A particularly effective green chemistry approach involves the simultaneous oxidation and bromination of secondary alcohols. A system of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) can convert secondary aliphatic alcohols into α,α'-dibromo ketones with yields up to 91%. rsc.orgnih.gov In the context of this compound, this would involve starting with heptan-2-ol. The process is highly selective; by varying the amounts of H₂O₂ and HBr, the reaction can be directed to yield either mono- or dibromo ketones. rsc.orgnih.gov

Another precursor-based method starts from ketoximes. It has been shown that oximes can undergo deoximation followed by bromination in the presence of an H₂O₂-HBr system, providing a direct route to dibromo ketones in yields ranging from 40% to 94%. researchgate.net This method extends the utility of oximes as protecting groups for carbonyls, allowing for their conversion into synthetically useful dibrominated products. researchgate.net

Novel and Green Chemistry Approaches to Dibromoketone Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly protocols. Several novel approaches to the synthesis of dibromoketones align with the principles of green chemistry.

The aforementioned H₂O₂/HBr system for the oxidation-bromination of secondary alcohols is a prime example. nih.gov It is attractive for both laboratory and industrial applications due to its convenience, simple equipment requirements, and adherence to green chemistry principles. nih.gov

Similarly, the use of ceric ammonium nitrate (CAN) with ammonium bromide for the bromination of α,β-unsaturated ketones represents a sustainable approach. researchgate.net This method can be carried out under solvent-free conditions by manual grinding, significantly reducing chemical waste. researchgate.netresearchgate.net

The use of dibromoisocyanuric acid (DBI) as a brominating agent is another noteworthy development. DBI, in the presence of water, can react with internal alkynes to produce α,α-dibromoketones, among other products, depending on the substituents on the alkyne. dergipark.org.tr This reagent acts as both an oxidant and a source of bromine. dergipark.org.tr

These innovative methods offer advantages over traditional protocols by often providing higher selectivity, milder reaction conditions, and a reduced environmental footprint.

Utilization of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) have emerged as green alternatives to volatile organic compounds (VOCs) in chemical synthesis, often acting as both solvent and catalyst. mdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them highly suitable for a variety of organic transformations, including the halogenation of ketones. mdpi.comscielo.org.mx

Research has demonstrated that ketones can be smoothly converted to α-bromoketones in good yields using N-bromosuccinimide (NBS) in typical ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) and 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide ([bmpy]Tf₂N). scirp.org The process is often catalyzed by a Brønsted acid, such as p-toluenesulfonic acid. scirp.org A key advantage of using ionic liquids is their potential for recyclability. After the extraction of the α-bromoketone product, the ionic liquid can be recovered and reused multiple times without a significant loss in reaction yield. scirp.org

Brønsted-acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO₃H)][OTf], can function dually as the solvent and catalyst. nih.gov This approach facilitates the halogenation of methyl aryl ketones with N-halosuccinimides (NXS) to produce α-halo and α,α-dihaloketones under mild conditions and with short reaction times. nih.gov The quantity of the halogenating agent (NXS) can be adjusted to control the degree of halogenation, yielding either mono- or di-substituted products. nih.gov The reusability of these acidic ionic liquids has been demonstrated over several cycles with no noticeable decrease in efficiency, highlighting the sustainability of this method. nih.gov

Another synthetic route involves the molybdenum(VI)-catalysed oxybromination of alkynes, such as ethynylbenzene, to produce α,α-dibromoacetophenones. researchgate.net When conducted in ionic liquids, this reaction shows improved yields and shorter reaction times compared to conventional dichloromethane (B109758) solvent systems. researchgate.net

Table 1: Reusability of [bmim]PF₆ in the Bromination of Acetophenone

This interactive table showcases the consistent yield of α-bromoacetophenone over multiple reuse cycles of the ionic liquid [bmim]PF₆, based on findings from referenced studies. scirp.org

| Reuse Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 95 |

| 4 | 92 |

| 5 | 93 |

| 6 | 90 |

| 7 | 91 |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. scielo.org.mxresearchgate.net By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, leading to substantially reduced reaction times, often from hours to minutes. researchgate.netd-nb.info This rapid heating, combined with often higher product yields and cleaner reaction profiles, makes MAOS a highly efficient synthetic tool. scielo.org.mxresearchgate.net

While direct literature on the microwave-assisted synthesis of this compound is limited, the principles have been applied to analogous transformations. The direct oxidative synthesis of α-ketoamides from aryl methyl ketones and secondary amines is effectively accelerated by microwave irradiation in water, using a copper(I) complex as a catalyst. rsc.org This method not only speeds up the reaction but also exclusively yields the desired α-ketoamides without the amide byproducts seen in other methods. rsc.org These examples underscore the potential of MAOS to create more efficient and selective pathways for the synthesis of α,α'-dibromoketones. scielo.org.mxd-nb.info

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for α,β-Unsaturated Ketones

This interactive table compares reaction times and yields for the synthesis of benzalacetones, illustrating the efficiency gains of microwave-assisted protocols over conventional heating. d-nb.info

| Aldehyde Reactant | Method | Time | Yield (%) |

| 4-Nitrobenzaldehyde | Conventional Heating | 24 hours | 65 |

| 4-Nitrobenzaldehyde | Microwave Irradiation | 15 min | 85 |

| 4-Chlorobenzaldehyde | Conventional Heating | 24 hours | 50 |

| 4-Chlorobenzaldehyde | Microwave Irradiation | 10 min | 75 |

| 4-Methoxybenzaldehyde | Conventional Heating | 24 hours | 30 |

| 4-Methoxybenzaldehyde | Microwave Irradiation | 30 min | 65 |

Atom-Economy and Sustainable Synthetic Strategies

Atom economy, a core principle of green chemistry introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgnih.gov A reaction with high atom economy minimizes the generation of waste byproducts, leading to processes that are both more environmentally friendly and cost-effective. wikipedia.orgprimescholars.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. nih.govlibretexts.org

In the synthesis of α,α'-dibromoketones, several modern strategies have been developed that prioritize atom economy and sustainability. One such method involves the bromination of α,β-unsaturated ketones using ammonium bromide as the bromine source and ceric ammonium nitrate (CAN) as a single-electron oxidant. researchgate.net This procedure is environmentally benign, as it can be performed effectively at room temperature in acetonitrile or under solvent-free conditions by grinding the reactants in a mortar and pestle, yielding the desired α,β-dibromoketones in good yields. researchgate.net

Another highly sustainable approach is the direct synthesis of α,α'-dibromo ketones from secondary alcohols using a hydrogen peroxide/hydrobromic acid (H₂O₂/HBr) system. nih.gov This method is attractive because it combines oxidation and bromination in one pot and uses readily available and environmentally benign reagents. By adjusting the stoichiometry of H₂O₂ and HBr, the reaction can be selectively directed to form either mono- or dibrominated ketones with yields up to 91%. nih.gov This process aligns with green chemistry principles due to its simple setup, multifaceted reactivity, and avoidance of hazardous reagents. nih.gov

These strategies represent a significant advancement over traditional bromination methods that often require harsh conditions, toxic solvents, or less atom-economical reagents. tandfonline.comresearchgate.net

Reaction Chemistry and Mechanistic Investigations of 1,3 Dibromoheptan 2 One

Nucleophilic Substitution Reactions at Brominated Centers

The presence of two bromine atoms at the C1 and C3 positions of 1,3-dibromoheptan-2-one makes it a versatile substrate for various nucleophilic substitution reactions. These reactions are fundamental to its utility in constructing more complex molecular architectures.

Alkylation and Arylation Reactions with Carbon- and Heteroatom-Nucleophiles

This compound readily undergoes reactions with a range of nucleophiles, leading to the displacement of one or both bromide ions. The regioselectivity of these reactions is often influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction with thiourea (B124793) or substituted thioureas results in the formation of 2-amino-4-hydroxythiazole derivatives. This transformation proceeds through a Hantzsch-type condensation mechanism.

The reaction of this compound with morpholin-2-one (B1368128) as a nucleophile under basic conditions, such as in the presence of potassium carbonate, leads to the formation of a substituted morpholinone derivative. This reaction highlights the utility of heteroatom nucleophiles in constructing heterocyclic systems.

Furthermore, carbon-based nucleophiles can be employed to form new carbon-carbon bonds. While specific examples with this compound are not extensively documented in the provided search results, the analogous reactivity of α-haloketones suggests that reactions with carbanions or organometallic reagents would lead to alkylated or arylated products.

The following table summarizes representative nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent/Conditions | Product Type |

| Thiourea | Not specified | 2-Amino-4-hydroxythiazole derivative |

| Morpholin-2-one | K2CO3 | Substituted morpholinone |

Elimination Reactions Leading to Unsaturated Ketones

Treatment of this compound with a base can induce elimination reactions, leading to the formation of α,β-unsaturated ketones. The regioselectivity of the elimination (i.e., formation of 1-bromohept-1-en-2-one versus 3-bromohept-3-en-2-one) is dependent on the base used and the reaction conditions.

A study on the dehydrobromination of related α,α'-dibromo ketones using lithium carbonate and lithium bromide in dimethylformamide (DMF) has shown the formation of α-bromo-α,β-unsaturated ketones. This suggests that a similar reaction with this compound would likely yield 1-bromohept-1-en-2-one. The mechanism involves the formation of an enolate followed by the elimination of a bromide ion.

Carbonyl Reactivity and Related Transformations

The ketone functionality in this compound is a key site for a variety of chemical transformations, including enolate formation and nucleophilic addition.

Enolate Formation and Reactivity

Like other ketones, this compound can form an enolate in the presence of a suitable base. The regioselectivity of enolate formation is influenced by the steric and electronic environment of the α-protons. The presence of the bromine atoms significantly impacts the acidity of the adjacent protons.

The resulting enolate is a powerful nucleophile and can participate in a variety of reactions. For instance, it can be alkylated, acylated, or used in aldol-type condensations. The enolate is also a key intermediate in the Favorskii rearrangement, a reaction common for α-haloketones, which would lead to the formation of a carboxylic acid derivative with a rearranged carbon skeleton.

Addition Reactions to the Ketone Functionality

The carbonyl group of this compound is susceptible to nucleophilic attack. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride), and amines, can add to the carbonyl carbon.

Reduction of the ketone with a reducing agent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1,3-dibromoheptan-2-ol. The stereochemical outcome of such a reduction can often be influenced by the presence of the adjacent bromine atoms.

Reaction with Grignard reagents would lead to the formation of tertiary alcohols. These addition reactions significantly expand the synthetic utility of this compound by allowing for the introduction of a wide variety of functional groups at the C2 position.

Reductive Transformations of the Dibromo and Ketone Moieties

The chemical behavior of this compound is characterized by the reactivity of its two bromine atoms and the ketone functional group. Reductive transformations can target these specific moieties, leading to a variety of products. The course of the reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

Reductive dehalogenation of α-halo ketones can proceed to form enolates. wikipedia.org In the case of this compound, which is an α,γ-dibromo ketone, the reduction can be complex. The reduction of α,α'-dihalo ketones can lead to the formation of 2-oxyallyl metal complexes, which are valuable intermediates in cycloaddition reactions. wikipedia.org While this compound is not an α,α'-dihalo ketone, analogous reactivity at the α-bromo position is conceivable.

The reduction can be broadly categorized into two pathways: one-electron and two-electron transfer processes. researchgate.net One-electron reducing agents, such as certain metals, may proceed through radical intermediates. researchgate.net In contrast, two-electron reducing agents, like iodide ions, often lead to a concerted elimination of the two bromine atoms, particularly in vicinal dibromides, to form an alkene. researchgate.net For this compound, a stepwise reduction is more likely.

The ketone functionality can also be reduced to a secondary alcohol. This typically requires a hydride source, such as sodium borohydride or lithium aluminum hydride. The chemoselectivity of the reduction—whether the halogens or the ketone are reduced—depends on the chosen reagent. For instance, milder reducing agents might selectively reduce the ketone without affecting the carbon-bromine bonds, while stronger reducing agents could lead to the reduction of all functional groups. The reductive dehalogenation of α-halo ketones can also be achieved using reagents like benzenethiol (B1682325) catalyzed by iron-polyphthalocyanine. deepdyve.com

| Reducing Agent Type | Potential Product(s) from this compound | General Observations from Analogous Systems |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | 1,3-Dibromoheptan-2-ol, Heptan-2-ol | Can selectively reduce the ketone or both ketone and C-Br bonds depending on reagent and conditions. |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Heptan-2-one, Heptan-2-ol | Typically leads to the cleavage of the carbon-halogen bonds. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Heptan-2-one, Heptan-2-ol | Effective for dehalogenation and ketone reduction, though selectivity can be an issue. |

| Zinc Dust | Organozinc intermediates, subsequent reaction products | Often used for the formation of organometallic reagents or for reductive coupling reactions. researchgate.net |

| Two-Electron Reductants (e.g., Iodide) | Potential for elimination or substitution products | In vicinal dibromides, leads to stereospecific anti-dehalogenation. researchgate.net |

Organometallic Reactions: Grignard Reagent Formation and Cross-Coupling Equivalents

The presence of bromine atoms in this compound allows for the formation of organometallic reagents, which are powerful intermediates in organic synthesis for creating new carbon-carbon bonds. mt.comlibretexts.org

Grignard Reagent Formation:

A primary organometallic reaction involving this compound would be the formation of a Grignard reagent. libretexts.orgbeyondbenign.org By reacting with magnesium metal in an ether solvent, one of the carbon-bromine bonds can be converted into a carbon-magnesium bond. libretexts.org Due to the higher reactivity of the primary bromide at the 3-position compared to the secondary bromide at the 1-position, selective formation of the Grignard reagent at the 3-position is anticipated. The resulting organometallic species would be a highly reactive nucleophile. However, the presence of the electrophilic ketone carbonyl group within the same molecule presents a challenge, as it could potentially react intramolecularly with the newly formed Grignard reagent.

Cross-Coupling Reactions:

This compound can also serve as a substrate in cross-coupling reactions, a versatile method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are typically catalyzed by transition metals like palladium or nickel. nih.govnih.gov

In a typical scenario, one of the bromo-substituents would undergo oxidative addition to the metal catalyst. The resulting organometallic intermediate would then react with a suitable coupling partner in a process called transmetalation, followed by reductive elimination to yield the final product and regenerate the catalyst.

Given the structure of this compound, it could participate in several types of cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron compound.

Negishi Coupling: Reaction with an organozinc compound. nih.gov

Kumada Coupling: Reaction with a Grignard reagent. nih.gov

Hiyama Coupling: Reaction with an organosilicon compound. nih.gov

For example, a nickel-catalyzed cross-coupling of racemic α-bromoketones with aryl Grignard reagents has been reported to proceed at low temperatures, which is beneficial for synthesizing potentially unstable α-arylketones. nih.gov Similarly, diethylzinc (B1219324) has been used to mediate cross-coupling reactions between dibromoketones and monobromo carbonyl compounds, proceeding through the chemoselective formation of zinc enolates. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Potential Product Structure |

| Suzuki | Arylboronic acid | 1-Bromo-3-arylheptan-2-one or 3-Bromo-1-arylheptan-2-one |

| Negishi | Organozinc reagent (e.g., ArZnI) | 1-Bromo-3-arylheptan-2-one or 3-Bromo-1-arylheptan-2-one nih.gov |

| Kumada | Grignard reagent (e.g., R'MgBr) | 1-Bromo-3-alkyl/aryl-heptan-2-one or 3-Bromo-1-alkyl/aryl-heptan-2-one nih.gov |

| Sonogashira | Terminal alkyne | 1-Bromo-3-alkynylheptan-2-one or 3-Bromo-1-alkynylheptan-2-one |

Kinetics and Mechanistic Studies of this compound Reactions

Detailed kinetic and mechanistic studies specifically on this compound are not extensively reported in the available literature. However, the mechanistic pathways for its reactions can be inferred from studies on analogous compounds, such as other α-halo ketones and alkyl halides.

The reactions of this compound are expected to proceed through well-established mechanistic frameworks, including nucleophilic substitution (S(_N)1 and S(_N)2), elimination (E1 and E2), and radical pathways. The operative mechanism will be dictated by the nature of the attacking reagent, the solvent, and the reaction conditions.

For instance, in nucleophilic substitution reactions, the primary bromide at the 3-position is more susceptible to an S(_N)2 attack than the secondary bromide at the 1-position due to less steric hindrance. An S(_N)1 pathway might be favored at the secondary position under conditions that promote carbocation formation.

Reductive dehalogenation reactions can proceed through either a one-electron or a two-electron transfer mechanism. researchgate.net A one-electron transfer, often involving a metal reductant, would generate a radical intermediate. A two-electron transfer, on the other hand, could lead to a concerted process, especially if a vicinal dihalide were involved. For this compound, a stepwise reduction is more plausible. Isotope labeling studies on related systems have been used to elucidate the concertedness of electron transfer in such reductions. researchgate.net

A kinetic study on the synthesis of the related compound 1,7-dibromoheptane (B124887) from 1,7-heptanediol (B42083) indicated a consecutive reaction mechanism where the first bromination step was rate-determining. asianpubs.org While this is a different reaction type, it highlights the kind of kinetic analysis that could be applied to the reactions of this compound to understand the relative rates of reaction at the two bromine-bearing carbons.

The presence of the ketone group can also influence the reaction mechanism. For example, in base-catalyzed reactions, the formation of an enolate is a key mechanistic step that can affect the reactivity at the adjacent α-bromo position.

Due to the lack of specific kinetic data for this compound, the following table provides a general overview of expected mechanistic pathways based on analogous systems.

| Reaction Type | Expected Dominant Mechanism | Key Influencing Factors |

| Nucleophilic Substitution (at C3) | S(_N)2 | Unhindered primary position, strong nucleophile. |

| Nucleophilic Substitution (at C1) | S(_N)1 or S(_N)2 | Steric hindrance favors S(_N)1; strong nucleophile can promote S(_N)2. |

| Reductive Dehalogenation | One-electron or two-electron transfer | Nature of the reducing agent. researchgate.net |

| Base-mediated Reactions | Enolate formation | The acidity of the α-protons and the strength of the base. |

| Cross-Coupling Reactions | Oxidative addition, transmetalation, reductive elimination | Catalyst (e.g., Pd, Ni), ligands, and coupling partner. nih.govnih.gov |

Stereochemical Aspects of 1,3 Dibromoheptan 2 One

Enantiomeric and Diastereomeric Considerations for 1,3-Dibromoheptan-2-one

A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. libretexts.orgquora.com Since this compound has only one stereogenic center (n=1), it can exist as 2¹ = 2 stereoisomers. These two isomers are a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org

The two enantiomers of this compound are designated as (R)-1,3-Dibromoheptan-2-one and (S)-1,3-Dibromoheptan-2-one, based on the Cahn-Ingold-Prelog priority rules for the arrangement of the four different groups around the C3 chiral center.

Diastereomers are stereoisomers that are not mirror images of each other. The existence of diastereomers requires a molecule to have at least two stereocenters. libretexts.org As this compound has only one chiral center, it does not have any diastereomers.

| Property | Details |

|---|---|

| Number of Stereogenic Centers | 1 (at C3) |

| Maximum Number of Stereoisomers | 2 |

| Types of Stereoisomers | One pair of enantiomers ((R) and (S)) |

| Diastereomers | None |

Stereoselective Synthesis of this compound Isomers

The synthesis of a specific enantiomer of this compound requires stereoselective methods. Such methods can involve the use of chiral auxiliaries or chiral catalysts to control the three-dimensional outcome of the reaction.

Chiral Auxiliaries and Catalysts in Dibromoketone Formation

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org For the synthesis of a specific enantiomer of this compound, a chiral auxiliary, such as a chiral oxazolidinone or pseudoephedrine, could be used to form a chiral enolate of a heptanone derivative. masterorganicchemistry.com Subsequent diastereoselective bromination at the α-position, followed by removal of the auxiliary, would yield the desired enantiomerically enriched α-bromoketone. The second bromine atom could then be introduced at the terminal methyl group.

Alternatively, catalytic enantioselective methods offer a more atom-economical approach. Research has shown that chiral catalysts can be effective in the asymmetric halogenation of carbonyl compounds. For instance, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been used for the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org While not a direct synthesis of a dibromoketone, this illustrates the potential for catalytic systems to control stereochemistry during halogenation. Another approach involves phase-transfer catalysis using a chiral quaternary ammonium (B1175870) salt to facilitate the reaction between a racemic α-bromo ketone and a nucleophile, yielding a chiral product with high enantioselectivity. organic-chemistry.orgnih.gov This could be envisioned as a kinetic resolution process for a racemic mixture of 3-bromoheptan-2-one before the second bromination step.

Diastereoselective and Enantioselective Approaches

An enantioselective approach to synthesizing a single enantiomer of this compound would likely start with a prochiral heptanone derivative. The key step would be the enantioselective bromination at the C3 position. This could be achieved through the acid-catalyzed formation of an enol, which then reacts with a source of electrophilic bromine in the presence of a chiral catalyst. libretexts.orgmasterorganicchemistry.com For example, chiral phosphate (B84403) anions have been used in conjunction with a phase-transfer catalyst to achieve asymmetric bromocyclization reactions, demonstrating that chiral anions can induce enantioselectivity in bromination. nih.gov

Another strategy involves the enantioselective reduction of a precursor ketone using catalysts like oxazaborolidines (CBS catalysts). nih.govwikipedia.org While this is a reduction, the reverse process, an oxidation of a chiral alcohol, could also be envisioned.

A diastereoselective approach would be relevant if the starting material already contained a chiral center. The existing stereocenter would then influence the stereochemical outcome of the introduction of the second stereocenter at C3. However, since this compound has only one chiral center, diastereoselective synthesis is not a primary consideration for this specific molecule, but rather enantioselective synthesis is the key challenge.

| Strategy | Description | Key Reagents/Catalysts |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct bromination. wikipedia.org | Evans oxazolidinones, Myers pseudoephedrine amides. masterorganicchemistry.com |

| Chiral Catalysis | Use of a chiral catalyst to control the enantioselectivity of the bromination reaction. organic-chemistry.org | Chiral N,N'-dioxide/metal complexes, chiral phase-transfer catalysts, chiral phosphate anions. organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Enantioselective Transformation of Racemate | Kinetic resolution of a racemic α-bromo ketone precursor. | Chiral catalysts in reactions with nucleophiles. nih.govacs.org |

Influence of Stereoconfiguration on Chemical Reactivity and Selectivity

The stereoconfiguration at the C3 center of this compound is expected to have a significant impact on its chemical reactivity and the selectivity of its subsequent reactions. The spatial arrangement of the substituents around the chiral center can influence the approach of reagents and the stability of transition states.

Bimolecular substitution reactions (Sₙ2) at the chiral C3 carbon would proceed with inversion of configuration. The rate of such reactions can be influenced by steric hindrance, which would differ between the (R) and (S) enantiomers when reacting with other chiral molecules. researchgate.netcdnsciencepub.com

A notable reaction of α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a base to form a carboxylic acid derivative, often through a cyclopropanone (B1606653) intermediate. numberanalytics.comnrochemistry.com The stereochemistry of the starting α-halo ketone plays a crucial role in the stereochemical outcome of this rearrangement. numberanalytics.com The specific (R) or (S) configuration of this compound would dictate the facial selectivity of the intramolecular enolate attack, leading to a specific stereoisomer of the resulting cyclopropanone and, ultimately, the final carboxylic acid product.

Furthermore, reactions involving the enolate of this compound would also be influenced by its stereochemistry. If the chiral center at C3 is deprotonated, it would lead to a loss of stereochemical information as the carbon becomes planar in the enolate form. masterorganicchemistry.com However, reactions at the other α-carbon (C1) could be subject to diastereoselective control from the existing stereocenter at C3, influencing the approach of electrophiles.

Advanced Spectroscopic and Structural Characterization of 1,3 Dibromoheptan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, would provide an unambiguous structural confirmation of 1,3-Dibromoheptan-2-one.

The ¹H NMR spectrum of this compound is expected to show six distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are heavily influenced by the electronegativity of the bromine atoms and the anisotropic effect of the carbonyl group, which deshield adjacent protons, causing them to appear at a lower field (higher ppm).

The proton on C3, situated between a bromine atom and the carbonyl group, would be the most deshielded methine proton. The methylene (B1212753) protons on C1 are deshielded by both the adjacent bromine and the carbonyl group. The protons on the butyl chain (C4-C7) would exhibit chemical shifts typical of an aliphatic chain, with the influence of the carbonyl group diminishing with distance.

Based on established substituent effects, the predicted chemical shifts and coupling patterns are detailed in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (CH₂Br) | ~4.2 - 4.4 | Singlet (s) | N/A |

| H3 (CHBr) | ~4.5 - 4.7 | Triplet (t) | ~6.5 - 7.5 |

| H4 (CH₂) | ~1.8 - 2.0 | Quintet | ~7.0 - 8.0 |

| H5 (CH₂) | ~1.3 - 1.5 | Sextet | ~7.0 - 8.0 |

| H6 (CH₂) | ~1.2 - 1.4 | Sextet | ~7.0 - 8.0 |

| H7 (CH₃) | ~0.9 | Triplet (t) | ~7.0 - 7.5 |

These are estimated values based on analogous structures and known substituent effects.

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display seven unique signals, one for each carbon atom. The carbonyl carbon (C2) is expected to have the largest chemical shift, appearing significantly downfield, a characteristic feature of ketones. openstax.org The carbons directly bonded to the electronegative bromine atoms (C1 and C3) would also be shifted downfield compared to typical sp³ hybridized carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂Br) | ~35 - 45 |

| C2 (C=O) | ~195 - 205 |

| C3 (CHBr) | ~50 - 60 |

| C4 (CH₂) | ~38 - 42 |

| C5 (CH₂) | ~25 - 30 |

| C6 (CH₂) | ~22 - 26 |

| C7 (CH₃) | ~13 - 15 |

These are estimated values. The C=O chemical shift for ketones generally falls in the 190-215 ppm range. researchgate.net

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between H3/H4, H4/H5, H5/H6, and H6/H7, confirming the structure of the butyl chain and its attachment to the brominated carbon. The absence of a correlation to H1 would confirm its position adjacent to the carbonyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by the vibration of the carbonyl group.

Infrared (IR) Spectroscopy: The most intense and characteristic absorption in the IR spectrum would be the C=O stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. docbrown.infodocbrown.info However, the presence of electronegative halogen atoms on the α-carbon(s) tends to increase the frequency of the carbonyl stretch due to the inductive effect. Therefore, a shift to a higher wavenumber, approximately 1725-1740 cm⁻¹, is expected for this compound. Other significant absorptions would include C-H stretching vibrations from the alkyl chain in the 2850-3000 cm⁻¹ region and the C-Br stretching vibration, which typically appears in the fingerprint region between 500 and 700 cm⁻¹. docbrown.info

Raman Spectroscopy: The Raman spectrum would complement the IR data. The C=O stretch would also be visible, although its intensity can vary. C-H and C-C bond vibrations within the alkyl chain would also be Raman active.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch | 1725 - 1740 (Strong) | 1725 - 1740 |

| C-H Bend | ~1465 | ~1465 |

| C-Br Stretch | 500 - 700 | 500 - 700 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₁₂Br₂O. A key feature in its mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.com For a molecule containing two bromine atoms, this results in a characteristic pattern of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1. youtube.com

M⁺: (C₇H₁₂(⁷⁹Br)₂O) = 270 amu

(M+2)⁺: (C₇H₁₂(⁷⁹Br)(⁸¹Br)O) = 272 amu

(M+4)⁺: (C₇H₁₂(⁸¹Br)₂O) = 274 amu

Common fragmentation pathways for α-haloketones include α-cleavage and loss of halogens.

α-Cleavage: Fission of the bond between the carbonyl carbon and an adjacent carbon is a common pathway for ketones. This could lead to the loss of a butyl radical (•C₄H₉) or a bromomethyl radical (•CH₂Br).

Loss of Bromine: The loss of a bromine atom (•Br) from the molecular ion is also a highly probable fragmentation step.

| Ion Fragment | Predicted m/z | Notes |

| [M]⁺ | 270, 272, 274 | Molecular ion cluster (1:2:1 ratio) |

| [M - C₄H₉]⁺ | 213, 215, 217 | α-cleavage, loss of butyl radical |

| [M - CH₂Br]⁺ | 177, 179 | α-cleavage, loss of bromomethyl radical |

| [M - Br]⁺ | 191, 193 | Loss of a bromine radical |

| [C₄H₉]⁺ | 57 | Butyl cation |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated aliphatic ketones, like this compound, are known to exhibit a weak absorption band in the UV region. This absorption corresponds to the electronically forbidden n→π* transition, where a non-bonding electron from the oxygen atom is promoted to the antibonding π* orbital of the carbonyl group. For simple ketones, this transition typically occurs in the range of 270-300 nm. researchgate.net The presence of α-bromo substituents can cause a slight shift in the absorption maximum (λmax), but it is expected to remain within this general region.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| n→π* | ~270 - 300 | Weak (ε < 100) |

X-ray Crystallography of Derivatives and Co-crystals

Extensive searches of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for derivatives or co-crystals of this compound. While crystallographic studies have been conducted on a variety of other brominated organic compounds, including some heptanone isomers with bromine atoms at different positions, no published research to date has focused on the single-crystal X-ray diffraction analysis of derivatives or co-crystals of the specific compound this compound.

The absence of such data in the public domain prevents a detailed discussion and presentation of crystallographic parameters such as crystal system, space group, unit cell dimensions, and key intermolecular interactions for derivatives of this compound. The formation of co-crystals, which involves the incorporation of a second molecular component into the crystal lattice, is a valuable technique in crystal engineering to modify the physicochemical properties of a substance. However, no studies reporting the successful co-crystallization of this compound and subsequent X-ray diffraction analysis are currently available.

Therefore, a comprehensive analysis of the three-dimensional arrangement of atoms within the crystal lattice of this compound derivatives or its co-crystals, and the creation of corresponding data tables, cannot be provided at this time. Further research in this area would be necessary to generate the experimental data required for such a discussion.

Computational and Theoretical Studies of 1,3 Dibromoheptan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 1,3-dibromoheptan-2-one. These methods can provide detailed insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, with its flexible heptyl chain, multiple conformers are expected to exist. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable forms and the energy barriers between them.

A key aspect of the conformational analysis of this compound would be the dihedral angles involving the bromine atoms and the carbonyl group. It is anticipated that the gauche and anti-conformers would exhibit distinct energy levels due to steric hindrance and electrostatic interactions between the bulky bromine atoms and the polar carbonyl group. The results of such an analysis are crucial for understanding the molecule's reactivity and physical properties.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.5 - 2.5 |

| Eclipsed | 0° | > 5.0 (Transition State) |

Note: These are hypothetical values based on typical conformational energies of similar molecules and would require specific calculations for validation.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen and bromine atoms. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards nucleophilic attack at the carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 - 6.5 |

Note: These are estimated energy ranges and would be precisely determined by DFT calculations.

Vibrational Frequency and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C=O stretching, C-Br stretching, and various bending and rocking modes of the alkyl chain. These calculations can also predict the intensities of these absorptions, aiding in the structural elucidation of the molecule.

Reaction Pathway and Transition State Analysis

Computational methods can be employed to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products. A critical aspect of this analysis is the location and characterization of transition states, which are the energy maxima along the reaction coordinate.

For instance, the Favorskii rearrangement is a potential reaction pathway for α-halo ketones like this compound in the presence of a base. Computational analysis could elucidate the stepwise or concerted nature of this rearrangement, calculate the activation energies, and predict the stereochemical outcome of the reaction. Such studies provide invaluable insights that can complement and guide experimental investigations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its conformational flexibility and how it explores its conformational space at a given temperature.

MD simulations would be particularly useful for understanding the conformational dynamics of the heptyl chain and how these motions influence the accessibility of the reactive sites, namely the carbonyl group and the carbon atoms bearing the bromine atoms. These simulations can also provide insights into the molecule's interactions with solvent molecules, which can significantly impact its reactivity and properties.

Synthetic Utility of 1,3 Dibromoheptan 2 One As a Versatile Chemical Intermediate

Precursor in the Synthesis of Complex Carbonyl Compounds with Remote Functionality

The electrophilic nature of the carbons bearing the bromine atoms, as well as the carbonyl carbon, allows 1,3-dibromoheptan-2-one to serve as a precursor for more elaborate carbonyl compounds. A key transformation for α-halo ketones is the Favorskii rearrangement, which can lead to the formation of carboxylic acid derivatives with a rearranged carbon skeleton. In the case of this compound, treatment with a base could potentially lead to the formation of a cyclopropanone (B1606653) intermediate, which can then be opened by a nucleophile to yield a variety of carboxylic acid derivatives, effectively installing functionality remote from the original carbonyl group.

Furthermore, the bromine atoms can be displaced by a variety of nucleophiles, enabling the introduction of new functional groups. For instance, reaction with amines, alcohols, or thiols can introduce nitrogen, oxygen, or sulfur moieties, respectively, at the α and α' positions. These reactions can be performed sequentially, allowing for the differential functionalization of the two positions and the creation of complex, multifunctional carbonyl compounds.

Table 1: Potential Transformations of this compound into Complex Carbonyl Compounds

| Reaction Type | Reagents | Potential Product Class |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Carboxylic acid derivatives |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | α-Amino, α-Alkoxy, α-Thio ketones |

| Alkylation | Enolates, Organometallics | α-Alkylated ketones |

Building Block for the Construction of Heterocyclic Systems (e.g., furans, cyclopentenones)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably furans and cyclopentenones. The construction of these rings often involves the reaction of the dibromo ketone with a suitable partner that can form two new bonds.

The Paal-Knorr furan synthesis can be adapted to use α,α'-dihalo ketones. For instance, the reaction of this compound with a β-dicarbonyl compound in the presence of a base can lead to the formation of a polysubstituted furan. The reaction proceeds through a sequence of alkylation and condensation steps.

The synthesis of cyclopentenones can be achieved through various strategies involving α,α'-dibromo ketones. One notable method involves the reaction with enamines in the presence of iron carbonyls. This [3+2] cycloaddition reaction provides a direct route to substituted cyclopentenones. Another approach is the Nazarov cyclization of a divinyl ketone precursor, which can be synthesized from this compound.

Table 2: Heterocyclic Systems Derived from α,α'-Dibromo Ketones

| Heterocycle | Synthetic Method | Key Reagents |

| Furans | Paal-Knorr Synthesis | β-Dicarbonyl compounds, Base |

| Cyclopentenones | [3+2] Cycloaddition | Enamines, Iron Carbonyls |

| Cyclopentenones | Nazarov Cyclization | (Requires conversion to divinyl ketone) |

Intermediate in the Synthesis of Aliphatic and Cyclic Compounds

Beyond the synthesis of carbonyl and heterocyclic compounds, this compound can be utilized as an intermediate in the formation of a variety of other aliphatic and cyclic structures. The two bromine atoms can be reductively removed, either sequentially or simultaneously, to yield heptan-2-one or a monobrominated ketone.

The bromine atoms can also participate in coupling reactions. For example, in the presence of a suitable reducing agent, intramolecular coupling could potentially lead to the formation of a cyclopropanol derivative. Intermolecular coupling reactions, such as the Wurtz reaction, with organometallic reagents can lead to the formation of new carbon-carbon bonds, extending the carbon chain and creating more complex aliphatic structures.

Furthermore, the α-bromo ketone functionality is a precursor to α,β-unsaturated ketones through an elimination reaction, typically facilitated by a base. This introduces a double bond into the molecule, which can then be used in a variety of subsequent transformations, such as Michael additions or Diels-Alder reactions, to build more complex cyclic systems.

Role in Multi-component Reactions and Tandem Processes

The multiple reactive sites in this compound make it a suitable candidate for use in multi-component reactions (MCRs) and tandem or cascade processes. In a multi-component reaction, three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants. The electrophilic centers of this compound could potentially react sequentially with different nucleophiles in a one-pot process to rapidly build molecular complexity.

Conclusion and Future Research Directions in 1,3 Dibromoheptan 2 One Chemistry

Summary of Current Understanding

1,3-Dibromoheptan-2-one is a member of the α,α'-dihaloketone class of compounds. Its chemical reactivity is dominated by the presence of three key features: a carbonyl group, and two carbon-bromine bonds on adjacent carbons (α and α'). The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bonds, making the α and α' carbons highly electrophilic and susceptible to attack by nucleophiles. nih.gov

The molecule possesses multiple potential electrophilic sites that can be targeted by nucleophiles:

The carbonyl carbon (Position 1)

The carbon atom carrying the bromine at position 1 (Position 2)

The carbon atom carrying the bromine at position 3 (Position 3)

The halogen atoms themselves

Furthermore, the presence of the electron-withdrawing carbonyl and bromine groups renders the hydrogen atoms on the carbons adjacent to the carbonyl group acidic, making them susceptible to abstraction by bases. nih.govwikipedia.org This dual reactivity as both a potent alkylating agent and a precursor to enolates underpins its synthetic versatility. wikipedia.org Its structure allows it to serve as a key building block for a variety of more complex molecules, especially in the synthesis of N-, S-, and O-heterocycles. nih.govresearchgate.net

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

Significant progress has been made in the synthesis of α-haloketones, moving beyond traditional methods that often require harsh conditions or stoichiometric amounts of hazardous reagents like elemental bromine. mdpi.com Emerging methodologies focus on improving sustainability, efficiency, and selectivity.

Modern approaches to synthesizing compounds like this compound could involve:

Catalytic Reductive Halogenation: A novel method for the selective synthesis of unsymmetrical α-haloketones involves the reductive halogenation of α,β-unsaturated ketones. This process can use a catalyst like triphenylphosphine oxide, a reducing agent such as trichlorosilane, and an electrophilic halogen source like N-bromosuccinimide (NBS). organic-chemistry.org This offers a pathway to introduce halogens with high selectivity. organic-chemistry.org

Continuous Flow Synthesis: Continuous flow processes have been developed for the multi-step synthesis of chiral α-halo ketones from N-protected amino acids. acs.org This technology eliminates the need to handle hazardous intermediates like diazomethane and allows for a safer, more efficient, and scalable production. acs.org Adapting such systems for the dibromination of heptan-2-one could offer significant advantages in terms of safety and process control.

Chemoselective Addition to Weinreb Amides: A straightforward synthesis of α-haloketones can be achieved through the chemoselective addition of halomethyllithium carbenoids to Weinreb amides. organic-chemistry.org The stability of the tetrahedral intermediate formed prevents a second addition of the carbenoid, leading to high yields of the desired haloketone. organic-chemistry.org

The following table provides a comparison of various synthetic approaches for α-halogenation.

| Method | Halogenating Agent | Advantages | Disadvantages |

| Direct Halogenation | Elemental Bromine (Br₂) | Readily available, potent | Hazardous, produces HBr byproduct, can lead to over-halogenation mdpi.com |

| N-Halosuccinimides | N-Bromosuccinimide (NBS) | Safer solid reagent, improved selectivity mdpi.comorganic-chemistry.org | Higher cost, requires initiation (radical or acid) |

| From Diazoketones | HBr | High yield, clean reaction acs.org | Requires generation of unstable and toxic diazomethane acs.org |

| Reductive Halogenation | NBS/Trichlorosilane | High selectivity for unsymmetrical ketones, metal-free organic-chemistry.org | Requires specific α,β-unsaturated precursor |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The rich chemical reactivity of this compound makes it a versatile precursor for various molecular scaffolds. Future research is likely to focus on harnessing its unique structure for novel transformations.

Heterocycle Synthesis: α-Haloketones are key precursors for a vast range of heterocyclic compounds. nih.govresearchgate.net For instance, they can react with imines to form pyrroles or with various nitrogen and sulfur nucleophiles to construct thiazoles, imidazoles, and other important heterocyclic systems. nih.gov The 1,3-dihalo arrangement in this compound provides an opportunity to form five- or six-membered rings through sequential or one-pot reactions with dinucleophiles.

Oxyallyl Cation Formation: The reaction of α,α'-dihaloketones with metal complexes, such as Fe₂(CO)₉, can generate oxyallyl cations. nih.gov These reactive intermediates can undergo ring-closure reactions with alkenes, dienes, or other unsaturated partners to form various carbocyclic and heterocyclic products. nih.gov This provides a powerful method for constructing complex ring systems from a relatively simple linear precursor.

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement. wikipedia.org This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield a carboxylic acid derivative. For a 1,3-dihaloketone, this could lead to complex rearrangement pathways and the formation of highly functionalized products.

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis lies in the integration of automation and data-driven approaches. nih.govchemrxiv.org High-Throughput Experimentation (HTE) and automated synthesis platforms are poised to revolutionize the study of compounds like this compound.

HTE allows for the rapid screening of a vast number of reaction conditions in parallel, using miniaturized reaction formats. seqens.comresearchgate.netyoutube.com For a molecule like this compound, this technology could be used to:

Optimize Reaction Conditions: Quickly identify the optimal catalysts, bases, solvents, and temperatures for a desired transformation, maximizing yield and minimizing byproducts. nih.govchemrxiv.org

Discover New Reactions: Screen for novel reactivity by exposing the substrate to a diverse library of reagents and catalysts. seqens.com

Generate Compound Libraries: Automated synthesizers can use this compound as a starting material to produce large libraries of derivatives by reacting it with various nucleophiles. sigmaaldrich.com These libraries can then be screened for biological activity or other desirable properties.

While HTE is more established in biology and biochemistry, its adoption in chemistry is growing, despite challenges related to handling diverse solvents, temperatures, and heterogeneous mixtures. seqens.com Overcoming these engineering hurdles will further democratize the use of HTE and accelerate discovery in organic chemistry. nih.govseqens.com

Computational Design of Future this compound Derived Molecules

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. In the context of this compound, computational methods can be employed to design future molecules with tailored functions.

Predicting Reactivity and Mechanisms: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways. For example, DFT calculations can help understand the regioselectivity of nucleophilic attacks on the this compound scaffold or elucidate the stereochemical course of cycloaddition reactions. mdpi.com This insight allows chemists to predict reaction outcomes and design more efficient synthetic routes.

Designing Novel Compounds: By using the this compound framework as a starting point, new molecules can be designed in silico. For instance, computational strategies can be used to design novel high-energy density compounds by modifying existing molecular skeletons and predicting their performance and stability. nih.gov

Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound is synthesized and tested for a particular biological activity, computational methods like 3D-QSAR can be used to build models that correlate molecular structure with activity. nih.gov These models can then predict the activity of new, unsynthesized derivatives, helping to prioritize which molecules to make next. This rational design approach can significantly accelerate the discovery of new therapeutic agents or other functional molecules. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 1,3-Dibromoheptan-2-one while minimizing hazards?

Methodological Answer:

- Key Variables : Reaction temperature, solvent choice (e.g., dichloromethane vs. acetone), and stoichiometry of brominating agents (e.g., PBr₃ or HBr).

- Safety Measures : Use fume hoods, personal protective equipment (PPE), and inert atmospheres to mitigate risks associated with bromine’s acute toxicity (oral, dermal) and flammability .

- Example Protocol : A two-step bromination of heptan-2-one under controlled temperatures (0–5°C) with gradual addition of bromine to avoid exothermic side reactions. Post-reaction neutralization with NaHCO₃ is recommended.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromine substitution patterns (e.g., chemical shifts for Br-adjacent carbons at ~30–40 ppm in ¹³C NMR).

- GC-MS : To verify purity and identify potential byproducts (e.g., dibrominated isomers or degradation products).

- Elemental Analysis : Validate Br content against theoretical values (C₇H₁₀Br₂O: ~55.2% Br).

- Cross-Validation : Combine with FT-IR to detect carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer:

- Storage Conditions : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photolytic degradation and hydrolysis.

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to monitor decomposition (e.g., formation of heptan-2-one or HBr).

- Contingency : Pre-purify via column chromatography (silica gel, hexane/ethyl acetate) if degradation exceeds 5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Case Study : Discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting due to diastereomerism or solvent effects).

- Resolution Strategies :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at –40°C to 80°C.

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric and Electronic Factors : The α-bromo carbonyl group directs nucleophiles (e.g., amines, thiols) to the less hindered C-3 position due to lower steric bulk and enhanced electrophilicity from the electron-withdrawing carbonyl.

- Experimental Validation :

Q. How can researchers design degradation studies to assess environmental persistence of this compound?

Methodological Answer:

- Experimental Design :

- Hydrolytic Degradation : Expose the compound to buffered solutions (pH 4–9) at 25–50°C; analyze via LC-MS for brominated acids (e.g., bromoheptanoic acid).

- Photolytic Studies : Use UV irradiation (λ = 254 nm) in aqueous/organic media to simulate sunlight-driven breakdown.

- Ecotoxicology : Pair degradation data with toxicity assays (e.g., Daphnia magna LC₅₀) to evaluate ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.